

4-Methyl-1-hexanol molecular weight and chemical formula

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Compound of Interest

Compound Name: 4-Methyl-1-hexanol

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An In-Depth Technical Guide to 4-Methyl-1-hexanol

This guide provides a comprehensive overview of the chemical properties of **4-Methyl-1-hexanol**, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its molecular data, a detailed experimental protocol for a representative synthesis, and a visualization of the synthetic workflow.

Core Molecular Data

The fundamental molecular properties of **4-Methyl-1-hexanol** are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value	Citations
Chemical Formula	C ₇ H ₁₆ O	[1] [2] [3]
Molecular Weight	116.2013 g/mol	[1] [2]
CAS Registry Number	818-49-5	[1] [2]

Representative Synthetic Protocol: Hydroboration-Oxidation

A common and effective method for the synthesis of primary alcohols from alkenes is the hydroboration-oxidation reaction. The following protocol provides a detailed methodology for a

synthesis analogous to that of **4-Methyl-1-hexanol**, specifically the hydroboration-oxidation of 4-methyl-1-pentene to form 4-methyl-1-pentanol. This process is representative of the synthesis of **4-Methyl-1-hexanol** from 4-methyl-1-hexene.

Reaction: Hydroboration-Oxidation of an Alkene

Objective: To synthesize a primary alcohol via the anti-Markovnikov addition of a borane reagent to an alkene, followed by oxidation.

Materials:

- 4-Methyl-1-pentene (or analogous alkene)
- Anhydrous Tetrahydrofuran (THF)
- Borane-THF complex ($\text{BH}_3 \cdot \text{THF}$)
- Aqueous Sodium Hydroxide (NaOH)
- 30% Hydrogen Peroxide (H_2O_2)
- Diethyl ether
- Anhydrous Magnesium Sulfate
- Brine solution

Experimental Procedure:

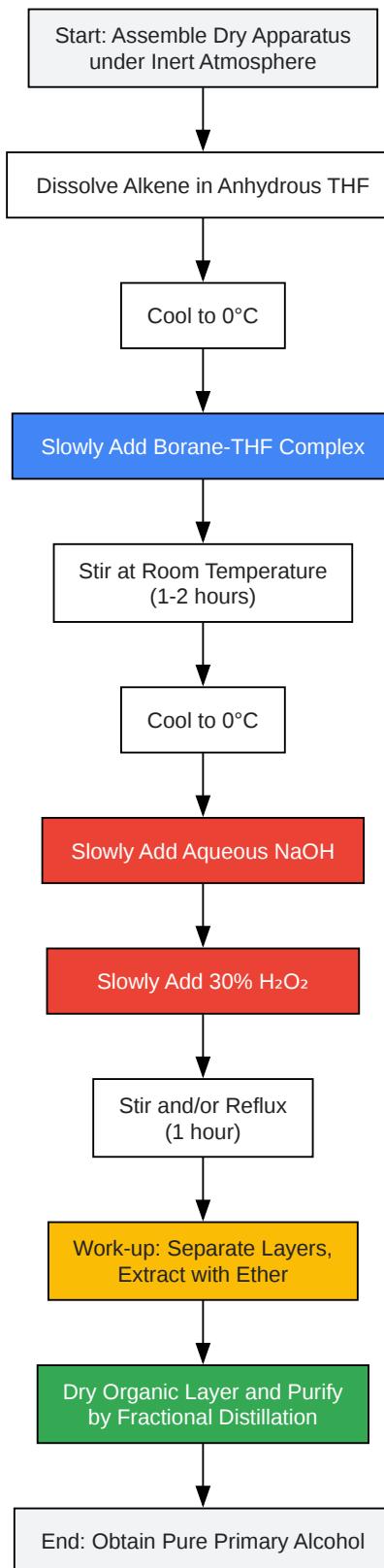
- Reaction Setup: All glassware must be thoroughly dried and assembled under an inert atmosphere, such as dry nitrogen or argon, to prevent the reaction of the borane reagent with moisture. A round-bottom flask should be equipped with a magnetic stirrer and a dropping funnel.^[4]
- Hydroboration: The alkene (1 equivalent) is dissolved in anhydrous THF in the reaction flask. The flask is then cooled to 0°C in an ice bath. The borane-THF complex is added dropwise from the dropping funnel while maintaining the low temperature. After the addition is

complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours.[4][5][6]

- Oxidation: The reaction mixture is cooled again to 0°C. Aqueous sodium hydroxide is slowly added, followed by the careful, dropwise addition of 30% hydrogen peroxide. It is crucial to control the addition to prevent the temperature from rising excessively. The mixture is then stirred at room temperature for at least one hour, and may be gently refluxed to ensure the completion of the oxidation.[4][5][6]
- Work-up and Purification: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether to recover any dissolved product. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. After filtering to remove the drying agent, the solvent is removed by rotary evaporation. The resulting crude product is then purified by fractional distillation to yield the pure primary alcohol.[4][5]

Synthetic Workflow Visualization

The following diagram illustrates the key stages of the hydroboration-oxidation synthesis of a primary alcohol from an alkene.

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Hydroboration-Oxidation Experimental Workflow

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